naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

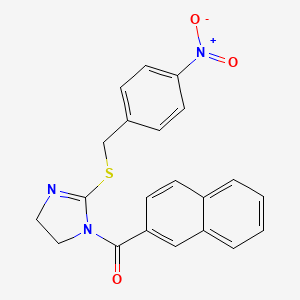

The compound naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a naphthalen-2-yl group at the methanone position and a 4-nitrobenzylthio moiety at the sulfur-linked position.

Properties

IUPAC Name |

naphthalen-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(18-8-7-16-3-1-2-4-17(16)13-18)23-12-11-22-21(23)28-14-15-5-9-19(10-6-15)24(26)27/h1-10,13H,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWHXVPYGJXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (possibly ents) and cause changes in their function.

Biological Activity

Naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C21H17N3O3S

- CAS Number : 4446740

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by undergoing reduction to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is particularly noted in nitroimidazole derivatives, which are effective against various pathogens .

- Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. The presence of thiazole and imidazole rings in the structure enhances their interaction with cellular targets, promoting apoptosis in cancer cells .

- Anti-inflammatory Properties : Compounds with nitro groups have shown potential in inhibiting inflammatory pathways by targeting enzymes like iNOS and COX-2. This suggests that this compound might also exhibit such properties .

Antimicrobial Efficacy

A study on nitrobenzamide derivatives demonstrated that these compounds could inhibit various microbial strains effectively. The mechanism involved the generation of toxic intermediates upon reduction, which subsequently damaged microbial DNA .

Antitumor Potential

In vitro studies have shown that derivatives similar to this compound possess significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against A431 and Jurkat cells .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthetic yields, and physicochemical properties:

Key Comparative Insights

Substituent Effects on Reactivity and Yield

- The target compound’s 4-nitrobenzylthio group introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to methoxy-substituted analogs (e.g., 2h, 2c) .

- Trifluoromethyl in enhances lipophilicity and metabolic stability, whereas the target’s nitro group prioritizes electronic modulation over lipophilicity.

Aromatic Systems and Bioactivity Naphthalen-2-yl (target and ) may promote π-π stacking in protein binding pockets, a feature absent in phenyl-substituted analogs (e.g., 2h, 2c).

Synthetic Feasibility Yields for imidazole-derived methanones range from 37% (2h) to 75% (2d in ), suggesting that steric hindrance and substituent complexity impact efficiency. The target’s synthesis would likely require optimized coupling steps for the nitrobenzylthio moiety.

Spectroscopic Characterization

- $^1$H NMR of analogs shows distinct aromatic (δ 6.7–7.2) and methoxy (δ 3.8–4.1) signals, while the target’s nitro group would likely deshield adjacent protons, shifting aromatic peaks downfield .

Research Findings and Implications

- Biological Context : Analogs in were designed as p53-MDM2 interaction inhibitors, where substituent bulk and electronic properties critically influence binding. The target’s nitro group may enhance binding to electron-deficient pockets but reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.